molecular formula C6H14ClNO3 B1379630 Ethyl 3-amino-2-hydroxybutanoate hydrochloride CAS No. 1803586-68-6

Ethyl 3-amino-2-hydroxybutanoate hydrochloride

Cat. No.: B1379630
CAS No.: 1803586-68-6
M. Wt: 183.63 g/mol
InChI Key: SAWOEFWTUQZCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-2-hydroxybutanoate hydrochloride is a chemical compound with the molecular formula C6H14ClNO3. It is a derivative of butanoic acid, featuring an amino group and a hydroxyl group on the butanoate backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Scientific Research Applications

Ethyl 3-amino-2-hydroxybutanoate hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of metabolic pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

Future Directions

While specific future directions for this compound are not available, amino acid derivatives like Ethyl 3-amino-2-hydroxybutanoate hydrochloride are often subjects of research due to their potential applications in biochemistry and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-2-hydroxybutanoate hydrochloride typically involves the esterification of 3-amino-2-hydroxybutanoic acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction conditions generally include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amino group to an amine, using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism by which ethyl 3-amino-2-hydroxybutanoate hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • Ethyl 3-amino-4-hydroxybutanoate hydrochloride
  • Ethyl 2-amino-3-hydroxybutanoate hydrochloride

Comparison: Ethyl 3-amino-2-hydroxybutanoate hydrochloride is unique due to the specific positioning of the amino and hydroxyl groups on the butanoate backbone. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the position of the hydroxyl group can significantly influence the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

ethyl 3-amino-2-hydroxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-3-10-6(9)5(8)4(2)7;/h4-5,8H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWOEFWTUQZCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803586-68-6
Record name Butanoic acid, 3-amino-2-hydroxy-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803586-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-amino-2-hydroxybutanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-2-hydroxybutanoate hydrochloride
Reactant of Route 2
Ethyl 3-amino-2-hydroxybutanoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl 3-amino-2-hydroxybutanoate hydrochloride
Reactant of Route 4
Ethyl 3-amino-2-hydroxybutanoate hydrochloride
Reactant of Route 5
Ethyl 3-amino-2-hydroxybutanoate hydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 3-amino-2-hydroxybutanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.